![molecular formula C35H35NO12 B1234676 Neocarzinostatin](/img/structure/B1234676.png)
Neocarzinostatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinostatin is an enediyne antineoplastic antibiotic hybrid containing an aminoglycoside chromophore. Zinostatin is isolated from the bacterium Streptomyces carzinostaticus. The aminoglycoside component of zinostatin intercalates into DNA and the benzene diradical intermediate of the enediyne core binds to the minor groove of DNA, resulting in single- and double-strand breaks in DNA and apoptosis. (NCI04)
An enediyne that alkylates DNA and RNA like MITOMYCIN does, so it is cytotoxic.
Scientific Research Applications
Binding Specificity Evolution
Neocarzinostatin (NCS) is primarily studied as an enediyne-chromoprotein and is clinically utilized as an antitumoral agent. Research demonstrates the potential of NCS as a drug delivery vehicle through evolving its binding specificity. For instance, in vitro evolution methods have been used to modify up to 13 side chains within NCS to bind non-natural ligands like testosterone, indicating its adaptability for varied binding applications (Heyd et al., 2003).
Disulfide Bond Engineering
The presence of disulfide bonds in NCS limits its potential for broader applications. However, research shows that it's possible to engineer stable, disulfide-free NCS variants using directed-evolution techniques. These variants are suitable for various purposes, including intracellular applications, enhancing NCS's versatility (Drevelle et al., 2009).
Chromophore Biosynthesis
NCS’s clinical application as an anticancer drug involves a chromophore that is a critical component of its structure. Studies on enzymes like NcsB1 have shed light on the biosynthesis of this chromophore, particularly focusing on the regiospecific methylation in the biosynthesis of the naphthoic acid moiety. This understanding could be exploited to produce novel NCS analogs for therapeutic purposes (Luo et al., 2008).
Chromophore Release Mechanism
Molecular dynamics simulations have been pivotal in understanding the chromophore release mechanism in NCS, which is crucial for its antitumor activity. This research has revealed how structural changes, like loop dynamics, facilitate the release of the chromophore, providing insights into its drug delivery system (Yu et al., 2012).
CDR Grafting on Nonimmunoglobulin Scaffold
NCS has been studied for its potential as a drug delivery vehicle by grafting complementarity-determining regions (CDRs) onto its scaffold. This approach involves transferring immunoglobulin CDRs onto NCS, which may allow it to target specific molecules, potentially broadening its therapeutic applications (Nicaise et al., 2004).
properties
Molecular Formula |
C35H35NO12 |
---|---|
Molecular Weight |
661.6 g/mol |
IUPAC Name |
[(4S,6R,11R,12R)-11-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4R)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3/t17-,21?,24-,25-,26-,28-,29+,30-,31-,33-,35+/m1/s1 |
InChI Key |
BLXZMHNVKCEIJX-PNKAXBHOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |
synonyms |
Neocarzinostatin Zinostatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.